![molecular formula C34H50O10 B12533853 2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] CAS No. 667871-52-5](/img/structure/B12533853.png)
2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] is a complex organic compound characterized by its unique structure, which includes hexane, phenoxypropoxy, and pentanoic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of hexane-1,6-diol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with phenoxypropyl bromide under basic conditions to introduce the phenoxypropoxy groups. Finally, the resulting compound is subjected to esterification with pentanoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Wissenschaftliche Forschungsanwendungen
2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or mechanical strength
Wirkmechanismus
The mechanism of action of 2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cell membrane integrity. The specific pathways and targets depend on the context of its application, whether in biological systems or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Hexane-1,6-diylbis(oxy))diterephthalic acid: Similar structure but with terephthalic acid groups instead of pentanoic acid.
4,4’-Bis(6-acryloyloxyhexyloxy)azobenzene: Contains hexane and oxy groups but with azobenzene and acryloyloxy groups.
N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]: Similar hexane backbone but with different functional groups .
Uniqueness
2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] is unique due to its combination of hexane, phenoxypropoxy, and pentanoic acid groups, which confer specific chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, as mentioned above .
Eigenschaften
CAS-Nummer |
667871-52-5 |
|---|---|
Molekularformel |
C34H50O10 |
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
2-[6-[1-carboxy-4-(3-phenoxypropoxy)butoxy]hexoxy]-5-(3-phenoxypropoxy)pentanoic acid |
InChI |
InChI=1S/C34H50O10/c35-33(36)31(19-11-21-39-23-13-27-41-29-15-5-3-6-16-29)43-25-9-1-2-10-26-44-32(34(37)38)20-12-22-40-24-14-28-42-30-17-7-4-8-18-30/h3-8,15-18,31-32H,1-2,9-14,19-28H2,(H,35,36)(H,37,38) |
InChI-Schlüssel |
OBACVJWPMDWWLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCOCCCC(C(=O)O)OCCCCCCOC(CCCOCCCOC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


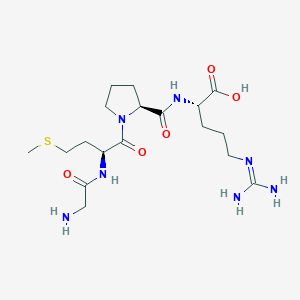
![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)
![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)
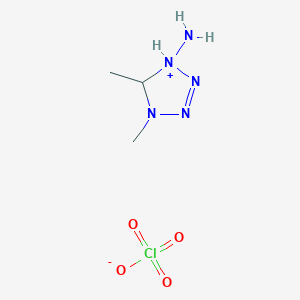

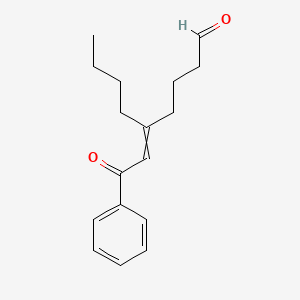
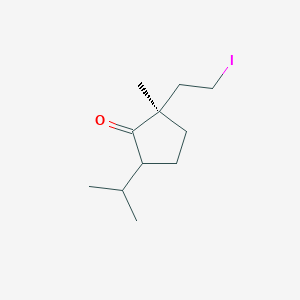
![1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-](/img/structure/B12533832.png)
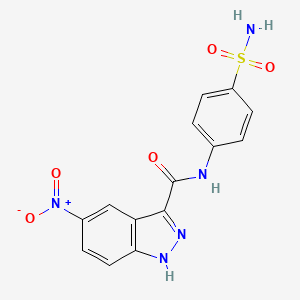
![6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533839.png)
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)
![{[(Dodec-5-en-1-yl)oxy]methyl}benzene](/img/structure/B12533851.png)

